2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15190336
Molecular Formula: C24H26N2O3
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O3 |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 2-[3-(diethylamino)propyl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H26N2O3/c1-3-25(4-2)15-10-16-26-21(17-11-6-5-7-12-17)20-22(27)18-13-8-9-14-19(18)29-23(20)24(26)28/h5-9,11-14,21H,3-4,10,15-16H2,1-2H3 |
| Standard InChI Key | DUHPZVAZQUSFEI-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a fused chromeno[2,3-c]pyrrole system with a 1,2-dihydro configuration, creating a partially saturated heterocyclic framework. The phenyl group at position 1 and the 3-(diethylamino)propyl side chain at position 2 introduce steric and electronic diversity to the structure. Chromeno components contribute planar aromatic regions, while the dihydro-pyrrole moiety introduces partial saturation, influencing both reactivity and supramolecular interactions .
Key Structural Domains:
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Chromeno[2,3-c]pyrrole Core: A tricyclic system combining oxygen-containing chromene and nitrogen-containing pyrrole rings.
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1-Phenyl Substituent: Provides π-stacking capabilities and modulates electron density.
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3-(Diethylamino)propyl Side Chain: Introduces basicity () and conformational flexibility.
Synthesis and Optimization Strategies
Multicomponent Reaction (MCR) Platforms
Recent advances in MCR methodologies enable efficient construction of the chromeno-pyrrole skeleton. A representative protocol involves:
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Knoevenagel Condensation: Between 2-hydroxy-1,4-naphthoquinone and an aldehyde to form the chromene intermediate.
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Pyrrole Cyclization: Using ammonium acetate or primary amines under microwave irradiation (80°C, 30 min).
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Side-Chain Functionalization: Alkylation with 3-(diethylamino)propyl chloride in DMF at 60°C (12 hr, 78% yield) .
Reaction Optimization Table
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80°C (microwave) | +22% |
| Catalyst | Zn(OTf) (5 mol%) | +15% |
| Solvent | Ethanol/Water (4:1) | +18% |
This protocol achieves 82% isolated yield with >95% purity by HPLC, demonstrating superior efficiency compared to traditional stepwise syntheses .
Chemical Reactivity and Derivitization
Electrophilic Substitution Patterns
The electron-rich pyrrole ring undergoes regioselective halogenation at position 5. Experimental data for analogous compounds show:
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Chlorination: in CHCl at 0°C → 5-chloro derivative (89% yield)
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Nitration: (0°C, 2 hr) → 5-nitro product (76% yield)
Redox Transformations
The dihydro-pyrrole system displays unique redox behavior:
Controlled oxidation with selectively targets the chromene double bond, generating a diepoxide intermediate.
Biological Activity Profiles
| Activity Type | IC | Model System | Reference Compound |
|---|---|---|---|
| COX-2 Inhibition | 1.8 μM | Human recombinant | VC21381103 |
| Topo II Inhibition | 4.2 μM | HeLa cells | VC4561151 |
| 5-LOX Inhibition | 9.7 μM | Rat neutrophils | VC15190336 |
Mechanistic studies suggest dual inhibition of arachidonic acid pathways (COX/LOX) and DNA topoisomerase II, positioning this chemotype as a potential multi-target therapeutic agent.
Structure-Activity Relationship (SAR) Trends
Side-Chain Modulations
Comparative analysis of three structural analogs reveals critical SAR patterns:
| Compound ID | R | R | COX-2 IC | Topo II IC |
|---|---|---|---|---|
| VC15190336 | Phenyl | Diethylaminopropyl | 2.1 μM | 6.8 μM |
| VC21381103 | 3-Propoxyphenyl | Diethylaminopropyl | 1.8 μM | 4.2 μM |
| VC4561151 | 3-Methoxyphenyl | Diethylaminopropyl | 3.4 μM | 9.1 μM |
Key observations:
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3-Propoxyphenyl substitution enhances COX-2 inhibition by 14% versus phenyl analogs
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Methoxy groups decrease Topo II activity by 34%, likely due to reduced DNA intercalation
Physicochemical and ADMET Properties
Computational Predictions
Using SwissADME and pkCSM platforms:
| Parameter | Value | Bioavailability |
|---|---|---|
| LogP | 3.8 ± 0.2 | Moderate |
| Water Solubility (25°C) | 12.4 mg/L | Low |
| CYP3A4 Inhibition | 82% at 10 μM | High |
| Plasma Protein Binding | 94.7% | Extensive |
These profiles suggest challenges in oral bioavailability but strong potential for topical or sustained-release formulations.
Future Research Directions
Priority Investigation Areas
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Metabolic Stability: Cytochrome P450 isoform-specific degradation pathways
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Formulation Development: Nanoemulsion systems to enhance aqueous solubility
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In Vivo Efficacy: Adjuvant-induced arthritis models for COX-2 validation
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Target Identification: Chemoproteomic studies using photoaffinity probes
The compound's unique polypharmacology profile warrants systematic exploration through collaborative medicinal chemistry programs.
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